3-(4-Phenylpiperazin-1-yl)propan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
67514-07-2 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c16-12-4-7-14-8-10-15(11-9-14)13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2 |
InChI Key |
LVNLMFITHNZGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 4 Phenylpiperazin 1 Yl Propan 1 Ol
Conventional Synthetic Routes to 3-(4-Phenylpiperazin-1-yl)propan-1-ol
Conventional approaches to the synthesis of this compound typically involve well-established organic reactions, which can be categorized into multi-step syntheses and one-pot schemes.
Multi-Step Synthesis Strategies
A common and straightforward multi-step strategy for the synthesis of this compound is the N-alkylation of 1-phenylpiperazine (B188723) with a suitable three-carbon electrophile bearing a protected or unprotected hydroxyl group. The most prevalent method involves the reaction of 1-phenylpiperazine with a 3-halopropan-1-ol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol.
This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (B128534) (Et₃N). The reaction is often performed in polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), or in alcohols like isopropanol. Heating is generally required to drive the reaction to completion.
Table 1: Typical Reaction Conditions for N-alkylation of 1-Phenylpiperazine
| Electrophile | Base | Solvent | Temperature | Typical Yield |
| 3-Chloro-1-propanol | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |
| 3-Bromo-1-propanol | Na₂CO₃ | DMF | 80-100 °C | Good to High |
| 3-Chloro-1-propanol | Et₃N | Isopropanol | Reflux | Moderate |
Another multi-step approach involves the reaction of 1-phenylpiperazine with an acrylic acid derivative, such as ethyl acrylate, followed by reduction of the resulting ester. The initial step is a Michael addition of the secondary amine of 1-phenylpiperazine to the activated double bond of the acrylate. This reaction is often performed at room temperature or with gentle heating. The resulting propanoate ester is then reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).
One-Pot Reaction Schemes
One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. A plausible one-pot synthesis of this compound is through the reductive amination of 3-hydroxypropanal (B37111) with 1-phenylpiperazine.
In this process, 1-phenylpiperazine and 3-hydroxypropanal are mixed in a suitable solvent, often in the presence of a mild acid catalyst to facilitate the formation of an enamine or iminium ion intermediate. A reducing agent is then added to the same pot to reduce the intermediate in situ to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method avoids the need to handle potentially unstable halo-alcohols and can be more atom-economical.
A notable example of a one-pot synthesis in this chemical space is the synthesis of the closely related compound, (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol, also known as Levodropropizine. This process has been successfully carried out using a two-step, one-pot protocol under the influence of concentrated solar radiation. ingentaconnect.comresearchgate.net
Reagent and Solvent System Optimization
The optimization of reagents and solvent systems is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.
In the N-alkylation route with 3-halopropanols, the choice of the halogen can affect reactivity, with bromides generally being more reactive than chlorides. The selection of the base and solvent is interdependent. For instance, using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can lead to faster reaction rates at lower temperatures. However, this also increases the risk of side reactions. The use of carbonate bases in polar aprotic solvents like acetonitrile or DMF provides a good balance between reactivity and selectivity.
For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild, selective for the reduction of iminium ions in the presence of aldehydes, and does not require acidic conditions, which could be detrimental to the hydroxyl group. The pH of the reaction medium also plays a significant role in the initial iminium ion formation.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | pH Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | Dichloromethane, THF | Neutral to slightly acidic | Mild, selective, high yield | Higher cost |
| Sodium Cyanoborohydride | Methanol, Ethanol (B145695) | Acidic | Cost-effective | Toxic cyanide byproduct |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | Neutral | "Green" reagent, high yield | Requires specialized equipment |
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is introduced on the propanol (B110389) chain or the piperazine (B1678402) ring, requires stereoselective methods.
One approach to synthesize chiral analogs with a stereocenter on the side chain, such as 3-(4-phenylpiperazin-1-yl)butan-1-ol, would involve starting with a chiral precursor. For example, the use of an enantiomerically pure 3-halo-1-butanol for the N-alkylation of 1-phenylpiperazine would lead to the corresponding chiral product, assuming the reaction proceeds with retention of configuration at the stereocenter.
Alternatively, a stereocenter can be generated during the synthesis through asymmetric reduction. For instance, the reduction of a ketone precursor, such as 1-(4-phenylpiperazin-1-yl)propan-2-one, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata catalyst) or a chiral borane (B79455) reagent, could yield an enantiomerically enriched secondary alcohol.
The synthesis of chiral piperazine derivatives, where the chirality resides on the piperazine ring itself, often starts from chiral amino acids. These can be converted into chiral diamines, which are then used to construct the piperazine ring. Subsequent N-alkylation would then yield the desired chiral analog.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and employing renewable resources.
Application of Concentrated Solar Radiation (CSR) for Reaction Acceleration
A significant advancement in the green synthesis of related compounds is the use of Concentrated Solar Radiation (CSR) as a renewable energy source to drive chemical reactions. A study on the synthesis of Levodropropizine, a chiral diol analog of the target compound, demonstrated a two-step, one-pot protocol that utilizes CSR. ingentaconnect.comresearchgate.net This method resulted in a remarkable reduction in reaction time from approximately 6 hours with conventional heating to just 38 minutes, with an associated energy saving of over 90%. ingentaconnect.comresearchgate.net The yield was also improved from 77% to 87%. ingentaconnect.comresearchgate.net
This CSR-assisted synthesis was conducted in a glass apparatus using a Fresnel lens to concentrate sunlight. ingentaconnect.comresearchgate.net This approach not only provides a clean and sustainable energy source but also significantly accelerates the reaction rate. The application of CSR to the synthesis of this compound, particularly for the N-alkylation or reductive amination steps, holds great promise for developing a more environmentally benign and efficient manufacturing process.
Table 3: Comparison of Conventional Heating vs. CSR for the Synthesis of a Related Analog
| Parameter | Conventional Heating | Concentrated Solar Radiation (CSR) |
| Reaction Time | ~ 6 hours | 38 minutes |
| Yield | 77% | 87% |
| Energy Consumption | High | Significantly Reduced (>90% saving) |
| Environmental Impact | Higher | Lower |
| Data based on the synthesis of (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol (Levodropropizine). ingentaconnect.comresearchgate.net |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. rasayanjournal.co.in This method utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatically reduced reaction times, increased product yields, and higher purity. rasayanjournal.co.innih.gov For the synthesis of piperazine derivatives, microwave irradiation can be particularly effective, often proceeding smoothly without a catalyst in a shorter time frame compared to conventional heating. rasayanjournal.co.in
In a typical application relevant to the synthesis of this compound, the key bond-forming step, such as the N-alkylation of 1-phenylpiperazine with a suitable three-carbon electrophile (e.g., 3-halopropanol or an epoxide), can be significantly expedited. The use of a solid support like alumina (B75360) in conjunction with microwave irradiation can facilitate solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Piperazine Derivatives
| Method | Reaction Time | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | 5-15 minutes | None / Solid Support | Solvent-free or minimal solvent | Often >90% | nih.gov, nih.gov, rasayanjournal.co.in |
| Conventional Heating | 6-12 hours | Base or Catalyst | Reflux in organic solvent | Variable, often lower | researchgate.net, rasayanjournal.co.in |
Note: Data is generalized from syntheses of similar heterocyclic compounds.
Ultrasonication in Reaction Enhancement
The application of ultrasound in chemical synthesis, known as sonochemistry, provides mechanical energy that creates, enlarges, and implodes gaseous and vaporous cavities in a liquid. This phenomenon, called acoustic cavitation, generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates. mdpi.com
For the synthesis of this compound, ultrasonication can be employed to accelerate the reaction between 1-phenylpiperazine and a propanol precursor. nih.gov This technique is particularly advantageous in heterogeneous reactions, improving mass transfer and activating surfaces. Studies on the synthesis of various heterocyclic compounds have demonstrated that ultrasound promotion can lead to rapid and cleaner procedures, often in environmentally benign solvents like ethanol or water. nih.govnih.gov The use of an ultrasonic bath allows for shorter reaction times and high yields compared to silent (non-sonicated) conditions. mdpi.commdpi.com
Mechanochemical Methods (Grinding/Milling)
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a significant advancement in solvent-free synthesis. researchgate.net This technique is highly efficient and environmentally friendly, as it often eliminates the need for bulk solvents. researchgate.net
The synthesis of this compound via mechanochemical methods could involve the grinding of solid reactants, 1-phenylpiperazine and a suitable precursor, often in the presence of a catalytic amount of a solid base. researchgate.net High-speed ball milling, for example, can provide the necessary energy to overcome activation barriers and drive the reaction to completion. This method is scalable and offers substantial benefits for practical applications by minimizing waste and simplifying product work-up. researchgate.netresearchgate.net
Solvent-Free and Aqueous Medium Reactions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, also known as solid-state reaction, is an ideal approach where reactants are mixed directly, often with heating or mechanical agitation. rsc.org The synthesis of various piperazine and pyrrole (B145914) derivatives has been successfully achieved under solvent-free conditions, frequently in conjunction with microwave or mechanochemical activation. nih.govmdpi.comresearchgate.net
Alternatively, water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic reagents may have limited solubility, phase-transfer catalysts or the use of ultrasound can facilitate reactions in aqueous media. nih.gov The synthesis of heterocyclic compounds in water under ultrasonic irradiation has been shown to be a viable and green alternative to traditional methods. mdpi.com For instance, the N-alkylation step in the synthesis of this compound could potentially be performed in an aqueous medium, significantly improving the safety and environmental profile of the process.
Catalytic Approaches (e.g., Biocatalysis, Transition Metal Catalysis)
Catalysis offers a pathway to highly efficient and selective chemical transformations. Both biocatalysis and transition metal catalysis provide powerful tools for the synthesis of complex molecules like this compound.
Biocatalysis utilizes enzymes to catalyze chemical reactions with high specificity under mild, aqueous conditions. researchgate.netmdpi.com For the synthesis of the target compound, which contains a chiral center if substituted, enzymes such as alcohol dehydrogenases or ketoreductases could be employed for the asymmetric reduction of a ketone precursor, like 1-(4-phenylpiperazin-1-yl)propan-2-one, to yield a specific enantiomer of the alcohol. illinois.edumdpi.com Lipases could also be used for the kinetic resolution of a racemic mixture of the alcohol. The use of biocatalysis can shorten synthetic routes and avoid the use of toxic reagents. illinois.edunih.gov
Transition Metal Catalysis is fundamental to modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of the 1-phenylpiperazine core of the target molecule is a prime candidate for transition metal-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, could be used to couple an aryl halide (e.g., bromobenzene) with piperazine. Other metals like copper, rhodium, and cobalt are also widely used in the synthesis of aromatic heterocycles. nih.govliv.ac.ukmdpi.com These reactions are often characterized by their high efficiency, functional group tolerance, and ability to be performed under mild conditions. mdpi.com
Table 2: Catalytic Strategies for Phenylpiperazine Synthesis
| Catalytic Method | Catalyst Type | Key Reaction | Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Enzymes (e.g., Reductases, Lipases) | Asymmetric reduction, Kinetic resolution | High stereoselectivity, Mild conditions, Green | illinois.edu, mdpi.com |
| Transition Metal Catalysis | Palladium, Copper, Cobalt Complexes | Buchwald-Hartwig Amination, Cross-Coupling | High efficiency, Broad substrate scope | nih.gov, mdpi.com, mdpi.com |
Exploration of Novel Precursors and Reaction Conditions for this compound Synthesis
Research into the synthesis of arylpiperazine derivatives is ongoing, with a focus on developing novel and more efficient pathways. One common strategy involves the reaction of a substituted N-arylpiperazine with a three-carbon chain containing an electrophilic site and a protected hydroxyl group. nih.govnih.gov
A prevalent synthetic route starts from 2-bromopropiophenone, which is reacted with an appropriate N-substituted piperazine. The resulting aminoketone, 1-phenyl-2-(4-phenyl-piperazin-1-yl)propanone, is then reduced, typically with sodium borohydride, to yield the corresponding propanol derivative. researchgate.netnih.gov
Another versatile approach involves the ring-opening of an epoxide. For instance, 1-phenylpiperazine can react with an oxirane such as propylene (B89431) oxide or glycidol (B123203) derivatives. This reaction, often carried out in a protic solvent like propan-2-ol, directly installs the hydroxypropyl side chain onto the piperazine nitrogen. nih.gov
Table 3: Precursors for the Propan-1-ol Side Chain
| Precursor | Reaction Type | Reagent | Reference |
|---|---|---|---|
| 3-Chloropropan-1-ol | N-Alkylation | 1-Phenylpiperazine | General Method |
| 1-Bromo-3-chloropropane | N-Alkylation followed by hydrolysis | 1-Phenylpiperazine | General Method |
| Propylene oxide / Epibromohydrin | Epoxide Ring-Opening | 1-Phenylpiperazine | acs.org, nih.gov |
| Acrolein | Michael Addition followed by reduction | 1-Phenylpiperazine | General Method |
Chemical Reactivity and Transformations of 3 4 Phenylpiperazin 1 Yl Propan 1 Ol
Reactions Involving the Hydroxyl Functionality
The primary alcohol group at the end of the propanol (B110389) chain is a versatile site for numerous chemical reactions typical of primary alcohols.
Esterification and Etherification Reactions
The hydroxyl group of 3-(4-phenylpiperazin-1-yl)propan-1-ol can be readily converted into esters and ethers through well-established synthetic methods.
Esterification: This transformation is commonly achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a standard method. This reaction is an equilibrium process, and the formation of the ester is driven forward by removing the water produced.
Etherification: The synthesis of ethers from the parent alcohol can be accomplished via methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another substrate with a good leaving group to form the corresponding ether.
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | Acetic Acid | H₂SO₄ (catalyst), heat | 3-(4-Phenylpiperazin-1-yl)propyl acetate |
| Esterification | Benzoyl Chloride | Pyridine (base) | 3-(4-Phenylpiperazin-1-yl)propyl benzoate |
Oxidation and Reduction Reactions
The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.
Oxidation: The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), allows for the controlled oxidation of the primary alcohol to an aldehyde, yielding 3-(4-phenylpiperazin-1-yl)propanal. Stronger oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄), will oxidize the alcohol completely to a carboxylic acid, resulting in the formation of 3-(4-phenylpiperazin-1-yl)propanoic acid.
Reduction: The reduction of a primary alcohol functionality is not a typical transformation, as the carbon atom is already in a low oxidation state.
Table 2: Oxidation Reactions of the Hydroxyl Group
| Oxidizing Agent | Reagents/Conditions | Product | Product Class |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ (solvent) | 3-(4-Phenylpiperazin-1-yl)propanal | Aldehyde |
| Potassium permanganate (KMnO₄) | Basic solution, then acid workup | 3-(4-Phenylpiperazin-1-yl)propanoic acid | Carboxylic Acid |
| Sodium dichromate / Sulfuric Acid | H₂SO₄ / H₂O | 3-(4-Phenylpiperazin-1-yl)propanoic acid | Carboxylic Acid |
Nucleophilic Substitution Reactions
While the hydroxyl group is a poor leaving group, it can be chemically modified to facilitate nucleophilic substitution. This typically involves a two-step process: conversion of the -OH group into a better leaving group, followed by reaction with a nucleophile.
Commonly, the alcohol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction forms a tosylate or mesylate ester, respectively. These esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) to yield substituted products. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to directly convert the alcohol to the corresponding alkyl chloride or bromide.
Reactions of the Piperazine (B1678402) Ring System
The piperazine ring in this compound contains two tertiary nitrogen atoms. These nitrogens are nucleophilic and basic, though their reactivity is influenced by steric hindrance and the electronic effects of their substituents (the phenyl and propanol groups).
Alkylation and Acylation Reactions
In the compound this compound, both nitrogen atoms of the piperazine ring are tertiary. Therefore, they cannot undergo the typical N-alkylation or N-acylation reactions that occur with primary or secondary amines to form a new N-C or N-acyl bond.
However, the N-1 nitrogen, which is attached to the propanol chain, can act as a nucleophile and react with strong alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and attaches a new alkyl group. The N-4 nitrogen is generally less reactive towards quaternization due to the electron-withdrawing nature of the attached phenyl ring. Acylation is not a possible reaction pathway for the tertiary amines of the piperazine ring.
Table 3: Quaternization of the Piperazine Nitrogen
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| Methyl Iodide | Aprotic solvent (e.g., Acetonitrile) | 1-(3-Hydroxypropyl)-1-methyl-4-phenylpiperazin-1-ium iodide |
| Ethyl Bromide | Aprotic solvent (e.g., THF) | 1-Ethyl-1-(3-hydroxypropyl)-4-phenylpiperazin-1-ium bromide |
Ring Transformations and Rearrangements
The piperazine ring is a stable heterocyclic scaffold and does not readily undergo ring transformations or rearrangements under standard laboratory conditions. Its stability is a key reason for its prevalence in medicinal chemistry.
While direct rearrangement of the this compound ring system is not well-documented, synthetic strategies exist to build the piperazine ring into more complex polycyclic structures. For instance, intramolecular cyclization reactions starting from elaborate piperazine derivatives can lead to the formation of fused ring systems. Drastic methods, such as benzyne-induced reactions, have been shown to cause ring-opening in related bicyclic amine structures like DABCO to generate substituted piperazines, but these are not transformations of the phenylpiperazine moiety itself. For this compound, the chemical reactivity is overwhelmingly dominated by reactions at the hydroxyl group and the N-1 tertiary amine, rather than transformations of the ring structure.
N-Substituent Modifications
The secondary amine nitrogen atom (N-4) of the piperazine ring is a nucleophilic center and readily undergoes reactions such as alkylation and acylation. These modifications are fundamental in expanding the chemical diversity of phenylpiperazine derivatives.
N-Alkylation and N-Acylation: The unshared pair of electrons on the secondary amine allows for the facile introduction of a variety of substituents. Alkylation can be achieved by reacting the piperazine with alkyl halides, while acylation is typically performed using acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid formed during the reaction. nih.gov For instance, phenylpiperazine derivatives can be reacted with various alkyl and benzyl halides in the presence of potassium carbonate in DMF to yield the corresponding N-substituted products. nih.gov Similarly, amidation and sulfonamidation can be accomplished using acid halides and sulfonyl halides, respectively, often with triethylamine (B128534) as the base. nih.gov
The table below summarizes common N-substituent modification reactions on the phenylpiperazine core.
| Reaction Type | Reagent | Base | Solvent | Product Type |
| Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ | DMF | N-Alkyl Phenylpiperazine |
| Benzylation | Benzyl Halide (e.g., Bn-Cl) | K₂CO₃ | DMF | N-Benzyl Phenylpiperazine |
| Acylation | Acyl Chloride (e.g., RCOCl) | Triethylamine | Dichloromethane | N-Acyl Phenylpiperazine |
| Sulfonylation | Sulfonyl Chloride (e.g., RSO₂Cl) | Triethylamine | Dichloromethane | N-Sulfonyl Phenylpiperazine |
| Acetylation | Acetic Anhydride | Alkali | Alcohol/Water | N-Acetyl Phenylpiperazine google.com |
These N-substituent modifications are crucial in structure-activity relationship (SAR) studies, where the nature of the group at the N-4 position can significantly influence the pharmacological profile of the molecule. nih.gov
Reactivity of the Phenyl Moiety
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can be functionalized for use in cross-coupling reactions.
The piperazin-1-yl group attached to the benzene ring acts as a directing group in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom adjacent to the ring has a lone pair of electrons that it can donate into the aromatic system through resonance. ijrar.orgualberta.ca This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. ijrar.org Consequently, the piperazin-1-yl group is considered an activating, ortho-, para-directing group. csbsju.edu
However, the conditions under which EAS reactions are performed are critical. Many EAS reactions, such as nitration (using a mixture of nitric and sulfuric acid) or Friedel-Crafts reactions, are conducted in strong acid. csbsju.edu Under these conditions, the basic nitrogen atoms of the piperazine ring will be protonated, forming an ammonium cation. The positively charged ammonium group becomes a powerful electron-withdrawing group via induction, which strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgyoutube.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring. This typically occurs at the para position due to the directing effect of the piperazine moiety, though ortho substitution is also possible. nih.gov
Nitration: Introduction of a nitro group (NO₂). As this reaction requires strong acidic conditions, the piperazine ring is likely to be protonated, leading to meta-substitution and a slower reaction rate. ijrar.org
Sulfonation: Introduction of a sulfonic acid group (SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions use Lewis acid catalysts that can complex with the basic nitrogens of the piperazine ring, leading to deactivation and potentially meta-direction.
The table below outlines the expected outcomes for EAS reactions on the phenylpiperazine core under different conditions.
| Reaction | Reagents | Conditions | Directing Effect | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | Neutral / Aprotic Solvent | Ortho, Para | 4-Bromo- and 2-Bromo-phenylpiperazine derivatives |
| Nitration | HNO₃, H₂SO₄ | Strong Acid | Meta | 3-Nitro-phenylpiperazine derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Strong Lewis Acid | Meta | 3-Acyl-phenylpiperazine derivatives |
Modern synthetic chemistry offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org To utilize these methods, the phenyl ring of this compound would first need to be functionalized with a halide (e.g., Br, I) or a triflate group, typically via electrophilic aromatic substitution or synthesis from a pre-functionalized aniline. This functionalized derivative can then serve as a substrate in various coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide or triflate. researchgate.netmdpi.com For example, a bromo-substituted derivative of this compound could be reacted with a variety of aryl or heteroaryl boronic acids to introduce new aromatic moieties, significantly expanding the molecular structure. researchgate.netnih.gov
Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org An aryl halide derivative of the title compound could be coupled with a wide range of primary or secondary amines, amides, or carbamates. acsgcipr.orgresearchgate.net This reaction is instrumental in synthesizing complex aniline derivatives. libretexts.org
These coupling reactions provide a modular approach to library generation, allowing for the systematic variation of the substituents on the phenyl ring.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl Halide / Triflate | Arylboronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C(aryl)-C(aryl) |
| Buchwald-Hartwig | Aryl Halide / Triflate | Amine (R₂NH) | Pd(0) catalyst + Phosphine Ligand + Base | C(aryl)-N |
Derivatization Strategies for Structural Modification and Library Generation
The presence of multiple reactive sites on this compound makes it an excellent scaffold for creating libraries of structurally diverse compounds.
Heterocyclic structures are prevalent in pharmacologically active compounds. acs.org New heterocyclic rings can be appended to the this compound scaffold through multi-step synthetic sequences. For example, a synthetic route has been developed to produce novel 1,3,4-oxadiazole (B1194373) derivatives. acs.org This process involves first constructing a 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol intermediate. This intermediate is then alkylated with an arylpiperazine derivative, such as a substituted 1-phenylpiperazine (B188723), to form a complex molecule where the phenylpiperazine moiety is linked to a phenol through an oxadiazole ring. acs.org The phenolic hydroxyl group can then be further modified, for instance, by reaction with epibromohydrin, and subsequent ring-opening of the resulting epoxide can introduce a propanol side chain, similar to the one in the title compound. acs.orgnih.gov This strategy highlights how the phenylpiperazine unit can be incorporated into more complex heterocyclic systems.
The primary alcohol of the propanol side chain is a versatile functional group that can be readily converted into other functionalities, providing another avenue for derivatization.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or under Swern or Dess-Martin periodinane conditions. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate (with mesyl chloride). This transformation facilitates subsequent nucleophilic substitution reactions.
Conversion to Halides: The alcohol can be converted into an alkyl halide. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can produce the bromide. These halides are valuable intermediates for further substitution reactions, such as the introduction of azide or cyanide groups.
The table below illustrates potential interconversions of the propanol functional group.
| Starting Group | Reagents | Product Functional Group |
| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Primary Alcohol (-CH₂OH) | KMnO₄, NaOH, H₂O | Carboxylic Acid (-COOH) |
| Primary Alcohol (-CH₂OH) | TsCl, Pyridine | Tosylate (-CH₂OTs) |
| Primary Alcohol (-CH₂OH) | SOCl₂ | Alkyl Chloride (-CH₂Cl) |
| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Phenylpiperazin 1 Yl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 3-(4-phenylpiperazin-1-yl)propan-1-ol provides a characteristic fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm values).
The aromatic protons on the phenyl ring typically appear in the range of δ 6.8-7.3 ppm. The protons at the ortho, meta, and para positions may exhibit distinct signals due to their different electronic environments, often presenting as multiplets.
The protons of the piperazine (B1678402) ring exhibit complex signal patterns. The four protons on the carbons adjacent to the nitrogen attached to the phenyl group (N-Ar) are generally found at a different chemical shift compared to the four protons on the carbons adjacent to the nitrogen linked to the propanol (B110389) chain (N-alkyl). These signals often appear as broad multiplets in the range of δ 2.5-3.5 ppm due to conformational exchange processes in the piperazine ring.
The protons of the propan-1-ol chain are also clearly distinguishable. The methylene group attached to the piperazine nitrogen (-N-CH₂ -) typically resonates around δ 2.5-2.8 ppm as a triplet. The central methylene group of the propyl chain (-CH₂-CH₂ -CH₂OH) is expected to appear as a multiplet (a quintet or sextet) around δ 1.7-1.9 ppm. The methylene group bearing the hydroxyl group (-CH₂ -OH) is deshielded by the electronegative oxygen atom and thus appears further downfield, typically as a triplet around δ 3.6-3.8 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift is variable, depending on concentration, solvent, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (ortho, meta, para) | 6.8 - 7.3 | Multiplet |
| Piperazine-H (adjacent to N-Ar) | 3.0 - 3.3 | Multiplet |
| Piperazine-H (adjacent to N-alkyl) | 2.5 - 2.8 | Multiplet |
| -N-CH₂ -CH₂-CH₂-OH | 2.5 - 2.8 | Triplet |
| -N-CH₂-CH₂ -CH₂-OH | 1.7 - 1.9 | Multiplet |
| -N-CH₂-CH₂-CH₂ -OH | 3.6 - 3.8 | Triplet |
| -OH | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single sharp line, simplifying the spectrum.
The aromatic carbons of the phenyl ring typically show signals in the region of δ 115-152 ppm. The carbon atom directly attached to the piperazine nitrogen (ipso-carbon) is expected around δ 150-152 ppm, while the other aromatic carbons will have distinct chemical shifts based on their position.
The carbon atoms of the piperazine ring usually resonate in the range of δ 45-55 ppm. The carbons adjacent to the nitrogen attached to the phenyl group may have a slightly different chemical shift compared to those adjacent to the nitrogen linked to the propanol chain.
For the propan-1-ol side chain, the carbon attached to the piperazine nitrogen (-N-C H₂-) is expected around δ 55-60 ppm. The central carbon (-CH₂-C H₂-CH₂OH) would appear in the more upfield region of δ 25-30 ppm. The carbon bearing the hydroxyl group (-C H₂-OH) is deshielded by the oxygen and will be found further downfield, typically around δ 60-65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso) | 150 - 152 |
| Aromatic C (ortho, meta, para) | 115 - 130 |
| Piperazine C (adjacent to N-Ar) | 48 - 52 |
| Piperazine C (adjacent to N-alkyl) | 52 - 56 |
| -N-C H₂-CH₂-CH₂-OH | 55 - 60 |
| -N-CH₂-C H₂-CH₂-OH | 25 - 30 |
| -N-CH₂-CH₂-C H₂-OH | 60 - 65 |
Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, COSY would show correlations between the adjacent methylene protons of the propanol chain, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic ring and potentially within the piperazine ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.6-3.8 ppm would show a cross-peak with the carbon signal at δ 60-65 ppm, confirming the -CH₂-OH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of different fragments of the molecule. For example, HMBC would show a correlation between the protons of the -N-CH₂- group and the ipso-carbon of the phenyl ring, confirming the attachment of the phenyl group to the piperazine nitrogen.
NOE (Nuclear Overhauser Effect): NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and conformation of the molecule. For arylpiperazine derivatives, NOE studies can help in understanding the preferred orientation of the phenyl ring relative to the piperazine ring.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. acs.org For this compound and its derivatives, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) and ¹⁵N CP/MAS can provide valuable information.
¹³C-CP/MAS NMR: This technique provides high-resolution ¹³C NMR spectra of solid samples. The chemical shifts in the solid state can be different from those in solution due to packing effects and intermolecular interactions in the crystal lattice. These differences can provide insights into the conformation of the molecule in the solid state.
¹⁵N-CP/MAS NMR: Since this compound contains two nitrogen atoms in different chemical environments (one attached to an aryl group and the other to an alkyl group), ¹⁵N CP/MAS NMR can be used to distinguish between them. The chemical shifts of the nitrogen atoms are sensitive to their local environment and protonation state.
Solid-state NMR, often combined with X-ray diffraction data, provides a detailed picture of the molecular conformation and supramolecular arrangement in the crystalline state. acs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR and Raman spectra of this compound would be expected to show the following characteristic bands:
O-H Stretch: A broad and strong absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicating intermolecular hydrogen bonding.
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are due to the C-H stretching vibrations of the phenyl ring.
C-H Aliphatic Stretch: Strong absorption bands in the region of 2800-3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching vibrations of the piperazine and propanol methylene groups.
C=C Aromatic Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the C=C bond stretching vibrations within the phenyl ring.
C-N Stretch: The stretching vibrations of the C-N bonds in the piperazine ring typically appear in the fingerprint region, around 1100-1300 cm⁻¹.
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol group.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3010 - 3100 |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-N | C-N Stretch | 1100 - 1300 |
| C-O | C-O Stretch | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₃H₂₀N₂O), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 220.1576 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
In electron ionization (EI) mass spectrometry, the molecular ion peak may be observed, followed by a series of fragment ions that provide valuable structural information. The fragmentation of phenylpiperazine derivatives is well-documented and typically involves cleavage of the piperazine ring and the side chain. xml-journal.net
Common fragmentation pathways for this compound would likely include:
Cleavage of the propanol side chain: Loss of the propanol group or parts of it. For example, cleavage of the C-C bond beta to the piperazine nitrogen could lead to a stable iminium ion.
Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic cleavages, leading to fragment ions with specific m/z values. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56. xml-journal.net
Loss of a water molecule: Dehydration from the alcohol functionality can occur, leading to an [M-18]⁺˙ peak.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 220 | [M]⁺˙ (Molecular Ion) |
| 202 | [M - H₂O]⁺˙ |
| 175 | [M - C₂H₅O]⁺ |
| 132 | [C₈H₁₀N₂]⁺˙ |
| 119 | [C₇H₇N₂]⁺ |
| 91 | [C₆H₅N]⁺˙ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular structure, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For complex organic molecules such as this compound and its derivatives, single-crystal X-ray diffraction is the most powerful tool for unambiguous structural elucidation. The data obtained from these studies, including bond lengths, bond angles, and torsion angles, form the basis for understanding the molecule's solid-state behavior and its potential interactions with biological targets.
While a crystal structure for the parent compound this compound is not publicly available, analysis of closely related derivatives provides a clear understanding of the structural characteristics of this class of compounds. For instance, the derivative 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione has been successfully crystallized and its structure determined, offering a reliable model for the core scaffold.
The arrangement of molecules within a crystal, known as crystal packing, is directed by a combination of steric factors and non-covalent intermolecular forces. These interactions, although individually weak, collectively dictate the stability and physical properties of the crystal. In arylpiperazine derivatives, hydrogen bonding and weaker interactions like C-H···π and C-H···O contacts play a crucial role in stabilizing the crystal lattice.
In the crystal structure of the related compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, the molecules are efficiently packed and stabilized in the crystal lattice primarily through non-classical C-H···O intermolecular hydrogen bonds. These interactions involve hydrogen atoms from C-H bonds acting as donors and the oxygen atoms of the isoindoline-1,3-dione moiety acting as acceptors, creating a robust three-dimensional supramolecular architecture. The specific parameters of the crystal structure provide a quantitative description of the solid-state arrangement.
| Parameter | Value |
|---|---|
| Chemical Formula | C21H23N3O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.0047 (3) |
| b (Å) | 6.0157 (2) |
| c (Å) | 30.8571 (12) |
| β (°) | 90.105 (1) |
| Volume (ų) | 1857.14 (11) |
| Z | 4 |
The conformation of a molecule in its crystalline state represents a low-energy state that is influenced by the forces of crystal packing. X-ray diffraction provides a precise snapshot of this conformation. For arylpiperazine derivatives, the conformation is largely defined by the geometry of the piperazine ring, the orientation of the terminal phenyl group, and the torsion angles of the flexible propanol side chain.
A comprehensive review of arylpiperazine structures determined by X-ray crystallography reveals consistent conformational features. The piperazine ring almost invariably adopts a stable chair conformation. In this conformation, the substituents on the nitrogen atoms typically occupy equatorial positions to minimize steric hindrance. The phenyl group is generally not coplanar with the piperazine ring, with the dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring varying significantly depending on the substitution pattern and crystal packing forces.
The flexible alkyl chain, such as the propan-1-ol linker, can adopt various conformations. The specific torsion angles along this chain determine whether the molecule has an extended (antiperiplanar) or a more folded (gauche) conformation in the solid state. This flexibility is critical for the molecule's ability to adapt its shape to fit into a crystal lattice or a biological receptor site. For example, in the highly studied arylpiperazine drug Aripiprazole, the linker chain generally displays an extended antiperiplanar conformation.
| Torsion Angle | Description | Typical Value Range |
|---|---|---|
| C-C-N-C (Piperazine Ring) | Defines the chair conformation of the piperazine ring | ±50° to ±65° |
| Ar-N-C-C (Aryl to Piperazine) | Orientation of the aryl ring relative to the piperazine ring | 30° to 50° |
| N-C-C-C (Alkyl Linker) | Conformation of the flexible side chain | ~180° (antiperiplanar) or ~60° (gauche) |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used in chemistry to determine the elemental composition of a compound. For newly synthesized molecules like this compound and its derivatives, it serves as a crucial test of purity and a confirmation of the molecular formula. The method involves the combustion of a small, precisely weighed sample, followed by the quantitative determination of the resulting combustion products (e.g., CO2, H2O, N2).
The experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% tolerance, is widely accepted as strong evidence of the compound's purity and correct elemental composition. nih.gov
For example, in the synthesis of a related complex derivative, (2S)-1-[2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl]-3-phenyl-3-n-propylpyrrolidin-2-one, elemental analysis was used to confirm its composition. core.ac.uk
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 73.68 | 73.57 |
| Hydrogen (H) | 8.16 | 8.23 |
| Nitrogen (N) | 10.31 | 10.51 |
The data presented in the table shows a strong correlation between the theoretical and experimental values, confirming the successful synthesis and high purity of the target compound.
Computational and Theoretical Studies of 3 4 Phenylpiperazin 1 Yl Propan 1 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com Calculations are typically performed using software packages like Gaussian, with common functionals such as B3LYP and basis sets like 6-311+G(d,p) being chosen to model the system accurately. mdpi.comresearchgate.net These methods allow for the prediction of a wide array of molecular properties.
Optimized Geometries and Electronic Structure
A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The process involves calculating forces on each atom and adjusting their positions until those forces are negligible. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true energy minimum. researchgate.net
The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles. For structurally related phenylpiperazine compounds, DFT calculations have been successfully used to reproduce geometric parameters that align well with experimental data from X-ray crystallography. researchgate.net
Table 1: Representative Predicted Geometrical Parameters for a Phenylpiperazine Moiety (Illustrative) This table illustrates the type of data obtained from a geometry optimization. The values are representative and not specific to 3-(4-Phenylpiperazin-1-yl)propan-1-ol.
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C-N (piperazine) | Carbon-Nitrogen bond length in the piperazine (B1678402) ring | ~1.46 Å |
| C-C (phenyl) | Carbon-Carbon bond length in the phenyl ring | ~1.39 Å |
| C-N-C (piperazine) | Bond angle within the piperazine ring | ~110° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. mdpi.com The energies of these orbitals are also used to calculate global reactivity descriptors like chemical hardness, softness, chemical potential, and the electrophilicity index, which further quantify the molecule's reactive nature. researchgate.net
Table 2: Frontier Molecular Orbital Properties (Illustrative Data Structure)
| Property | Description |
|---|---|
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These often correspond to areas around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, commonly found around hydrogen atoms. mdpi.com For this compound, the MEP surface would be expected to show negative potential around the hydroxyl oxygen and the piperazine nitrogens, and positive potential on the hydroxyl proton and aromatic protons.
Vibrational Frequency Prediction and Assignment
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is often compared with an experimental one to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. mdpi.comresearchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for systematic errors in the theoretical method.
Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative)
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Stretching of the alcohol hydroxyl group | ~3500-3700 |
| C-H stretch (aromatic) | Stretching of C-H bonds on the phenyl ring | ~3000-3100 |
| C-H stretch (aliphatic) | Stretching of C-H bonds on the propane (B168953) and piperazine moieties | ~2850-3000 |
NMR Chemical Shift Prediction
Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net Comparing the predicted chemical shifts with experimental NMR data is a robust method for verifying the chemical structure and assigning specific signals to the correct atoms in the molecule.
Conformational Analysis and Potential Energy Surfaces
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (low-energy states) and the energy barriers for rotation between them.
This is often done by performing a Potential Energy Surface (PES) scan, where one or more dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. This process maps out the energy landscape, revealing the low-energy valleys (stable conformers) and the high-energy peaks (transition states). uken.krakow.pl Understanding the preferred conformation is essential as the molecule's shape can significantly influence its biological activity and physical properties. For the title compound, key dihedral angles would include those around the C-C bonds of the propyl chain and the C-N bond connecting the chain to the piperazine ring.
Rotational Isomers and Energy Minimization
The flexibility of this compound, particularly around its single bonds, gives rise to various rotational isomers, or conformers. These conformers exist at different potential energies, and identifying the most stable structures is crucial for understanding the compound's behavior.
Energy minimization calculations are employed to determine the geometries of these stable conformers. By systematically rotating the bonds and calculating the potential energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to the most stable rotational isomers. For molecules with multiple rotatable bonds, this process can be complex, often requiring sophisticated computational algorithms to explore the conformational space thoroughly.
Table 1: Illustrative Example of Conformational Analysis
| Rotatable Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Phenyl-Piperazine | 30 | 0.00 | 75 |
| Phenyl-Piperazine | 90 | 1.50 | 15 |
| Propanol (B110389) Chain | 60 | 0.50 | 8 |
| Propanol Chain | 180 | 2.00 | 2 |
This table is for illustrative purposes to demonstrate the type of data obtained from conformational analysis and does not represent actual data for this compound.
Interconversion Pathways
The various rotational isomers of this compound are not static but can interconvert by rotation around single bonds. The energy barriers associated with these conversions determine the rate at which they occur. Theoretical calculations can elucidate the pathways for these interconversions and identify the transition state structures, which are the points of maximum energy along the reaction coordinate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound over time, particularly in a biological or chemical system. nih.govfrontiersin.org These simulations model the movements of atoms and molecules based on classical mechanics, allowing for the observation of dynamic processes such as conformational changes and interactions with solvent molecules. frontiersin.orgmdpi.com
Reactivity and Selectivity Predictions
Theoretical methods can be used to predict the reactivity and selectivity of this compound. nih.gov One common approach is to analyze the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.
For example, the nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group are expected to be nucleophilic centers. Computational analysis of the electron density and molecular electrostatic potential (MEP) can provide a more detailed picture of the charge distribution and identify regions of high and low electron density, which correspond to reactive sites. Such studies are crucial in understanding the mechanisms of reactions involving this compound.
Spectroscopic Property Prediction from Theoretical Models
Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. researchgate.netresearchgate.netmdpi.com
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. mdpi.com These calculated frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR spectrum. This can help in assigning the spectral features to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of hydrogen and carbon atoms can be calculated using quantum mechanical methods. nih.gov These theoretical predictions can be compared with experimental NMR data to confirm the structure of the molecule and to assign the resonances to specific atoms.
UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic transitions of a molecule. nih.gov These transitions correspond to the absorption of light in the UV-visible region and can be used to interpret the experimental UV-Vis spectrum.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 3450 | 3400-3500 | O-H stretch |
| ¹H NMR Chemical Shift (ppm) | 7.25 | 7.20-7.35 | Phenyl protons |
| ¹³C NMR Chemical Shift (ppm) | 60.5 | 60.2 | CH₂-OH carbon |
| UV-Vis λmax (nm) | 255 | 252 | π → π* transition |
This table provides an illustrative example of how theoretical spectroscopic data can be presented and compared with experimental results. The values are not actual data for this compound.
Investigation of Non-Linear Optical Properties
Molecules with extended π-systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. dntb.gov.uajhuapl.edunih.gov Theoretical calculations can predict the NLO properties of a molecule by computing its dipole moment, polarizability, and hyperpolarizability. researchgate.netnih.gov
While there are no specific studies on the NLO properties of this compound, related phenylpiperazine derivatives have been investigated. dntb.gov.ua These studies often employ computational methods like Density Functional Theory (DFT) to calculate the hyperpolarizability, which is a measure of the NLO response. The presence of the phenyl ring and the piperazine moiety could potentially lead to modest NLO properties, and theoretical calculations would be the first step in exploring this possibility.
Advanced Analytical Method Development and Validation for Chemical Purity and Identity
Development of Chromatographic Methods (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of chemical compounds. HPLC is widely used for determining the purity of drug substances, while LC-MS provides additional structural information, making it invaluable for identifying unknown impurities.
A typical HPLC method for a compound like 3-(4-Phenylpiperazin-1-yl)propan-1-ol would be a reversed-phase method. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid to ensure good peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
For LC-MS, the HPLC method would be coupled to a mass spectrometer. This allows for the determination of the mass-to-charge ratio of the eluting compounds, which is crucial for confirming the identity of the main compound and for the structural elucidation of any impurities.
Purity Assessment and Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. HPLC is the workhorse for this task. The developed HPLC method must be able to separate the main compound from all known and potential impurities, which could arise from the synthesis process or degradation.
During method development, forced degradation studies are often performed. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method is then optimized to ensure that all these degradation products are well-separated from the main peak and from each other.
The purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. LC-MS is then used to identify the impurities by analyzing their mass spectra.
Chiral Separation Techniques
Since this compound is a chiral molecule, it is necessary to develop a method to separate its enantiomers. Chiral separation is important because different enantiomers of a drug can have different pharmacological activities and toxicities.
Chiral HPLC is the most common technique for enantiomeric separation. This can be achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven to be effective for a broad range of compounds.
The mobile phase for chiral separations often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectrophotometric Quantification Methods (UV/Vis)
UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of pharmaceutical compounds. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For this compound, a UV/Vis method would first involve determining the wavelength of maximum absorbance (λmax). This is done by scanning a solution of the compound over a range of wavelengths. Quantitative analysis is then performed at this λmax to ensure maximum sensitivity and to minimize interference.
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Method Validation According to Academic and Regulatory Guidelines
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement and ensures the reliability of analytical data. The validation parameters are defined by guidelines from bodies such as the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity : The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.
Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Range : The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (RSD) | ≤ 2.0% |
| Linearity (r²) | ≥ 0.999 |
| Robustness | System suitability parameters are met after minor changes. |
Reference Standard Characterization and Certification
A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of a drug substance. It must be thoroughly characterized to ensure its identity, purity, and potency.
The characterization of a reference standard for this compound would involve a battery of analytical tests:
Structural Elucidation : Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination : Assessment of purity using chromatographic methods (HPLC, GC), and determination of water content (Karl Fischer titration), residual solvents (GC), and inorganic impurities (sulfated ash).
Potency Assignment : The potency of the reference standard is assigned based on the combination of all purity data.
Once characterized, the reference standard is certified, and a certificate of analysis is issued, which includes all the characterization data and the assigned potency. This certified reference standard is then used for routine quality control testing.
Applications of 3 4 Phenylpiperazin 1 Yl Propan 1 Ol As a Chemical Scaffold and Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The primary application of 3-(4-phenylpiperazin-1-yl)propan-1-ol and its close derivatives is as a foundational building block in organic synthesis. The presence of a reactive hydroxyl group and a nucleophilic secondary amine within the piperazine (B1678402) ring allows for a wide array of chemical transformations.
Researchers utilize this scaffold to construct complex heterocyclic systems and pharmacologically relevant molecules. The propanol (B110389) side chain can be oxidized to an aldehyde or carboxylic acid, or the hydroxyl group can be converted into a better leaving group for nucleophilic substitution reactions. The nitrogen atoms of the piperazine ring are also key reaction sites.
A significant example of the utility of a closely related analogue, 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol, is its role as a key intermediate in the synthesis of the antidepressant drug Trazodone. This highlights the importance of the phenylpiperazine-propanol framework in constructing complex pharmaceutical agents.
Furthermore, the amino analogue, 3-(4-phenylpiperazin-1-yl)propan-1-amine, serves as a precursor for synthesizing novel heterocyclic compounds. For instance, it has been used to create a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides. Similarly, the core structure is incorporated into more elaborate molecules such as 1,3,4-oxadiazole (B1194373) derivatives, which are recognized as important motifs for biological studies. These synthetic pathways demonstrate the compound's role in providing the essential phenylpiperazine-propyl fragment for building larger, multi-functional molecules.
| Precursor Scaffold | Reaction Type | Resulting Complex Molecule Class |
| 3-(4-Phenylpiperazin-1-yl)propan-1-amine | Acylation / Cyclization | N-substituted-1,2,4-oxadiazole-5-carboxamides |
| 3-(4-Arylpiperazin-1-yl)phenol derivatives | Williamson Ether Synthesis / Ring Opening | 1-Amino-3-(phenoxy)propan-2-ol amines with oxadiazole core |
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | Multi-step Synthesis | Trazodone |
| N-substituted piperazine | Nucleophilic Substitution / Reduction | 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives |
Role in Materials Science and Polymer Chemistry
While this compound is primarily utilized in the synthesis of discrete small molecules, the chemical motifs it contains are relevant to materials science. Heterocyclic structures, such as the oxadiazoles (B1248032) that can be synthesized from phenylpiperazine precursors, are of considerable interest in the development of polymers and materials due to their thermal and electronic properties. However, direct applications of this compound itself as a monomer in polymer chemistry or as a primary component in materials science are not extensively documented. Its utility in this field remains indirect, primarily by serving as an intermediate for producing heterocyclic systems that may later be incorporated into larger material structures.
Development of Analytical Reagents and Probes
In the context of analytical chemistry, this compound and its derivatives serve an important role as reference standards and analytical reagents. When a complex molecule, such as a pharmaceutical, is synthesized, intermediates and potential impurities from the synthetic route must be identified and quantified to ensure the purity and safety of the final product.
Given that this compound and its chlorinated analogue are known intermediates in the synthesis of drugs like Trazodone, they are classified and sold as impurity reference standards. clearsynth.com These standards are crucial for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control in manufacturing processes. They allow chemists to accurately detect and measure the levels of residual intermediates in the final active pharmaceutical ingredient.
Ligand Design and Coordination Chemistry
The molecular structure of this compound possesses multiple potential donor atoms, making it an interesting candidate for ligand design in coordination chemistry. The two nitrogen atoms of the piperazine ring and the oxygen atom of the terminal hydroxyl group can all act as Lewis bases, donating electron pairs to a central metal ion to form coordination complexes.
Depending on the conformation of the propanol chain, the molecule could potentially act as a bidentate or tridentate ligand.
Bidentate Ligand: It could coordinate to a metal center through the two nitrogen atoms of the piperazine ring, forming a stable six-membered chelate ring.
Tridentate Ligand: It could potentially coordinate through both piperazine nitrogens and the hydroxyl oxygen, although this would involve the formation of larger, less common chelate rings.
The coordination of such ligands to transition metals can lead to the formation of complexes with specific geometries and electronic properties. libretexts.org These complexes are foundational in areas such as catalysis, where the ligand structure influences the reactivity and selectivity of the metal center. mdpi.com While the potential for this compound to act as a chelating ligand is clear from its structure, specific, well-characterized examples of its metal complexes are not widely reported in the surveyed literature.
Concluding Perspectives and Future Research Directions
Emerging Synthetic Strategies for Phenylpiperazine Alcohols
The synthesis of phenylpiperazine alcohols is continually evolving, with a focus on improving efficiency, sustainability, and scalability. Modern synthetic techniques are moving beyond traditional batch processes to more advanced methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch production, including enhanced reaction control, improved safety for handling hazardous reagents, and straightforward scalability. The application of flow chemistry to the synthesis of piperazine-containing active pharmaceutical ingredients has been demonstrated, suggesting its potential for the production of 3-(4-Phenylpiperazin-1-yl)propan-1-ol.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. This technique has been successfully employed for the synthesis of various heterocyclic compounds, including those involving epoxide ring-opening reactions, which is a key step in the synthesis of many propanolamine derivatives.
Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, is a rapidly growing field that aligns with the principles of green chemistry. Biocatalytic methods can offer high enantioselectivity in the production of chiral alcohols, which is a crucial aspect for many biologically active molecules. The enzymatic reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation that could be adapted for the asymmetric synthesis of chiral phenylpiperazine alcohols.
| Synthetic Strategy | Key Advantages | Potential Application to Phenylpiperazine Alcohols |
| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Continuous production of this compound and its derivatives. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and cleaner reactions. | Rapid and efficient synthesis through reactions like epoxide ring-opening. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, and environmentally friendly. | Asymmetric synthesis of chiral analogs of this compound. |
Advancements in Computational Modeling of Chemical Behavior
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental research and accelerating the discovery process.
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules over time, providing a deeper understanding of conformational changes and intermolecular interactions. Such simulations have been used to investigate the binding of phenylpiperazine scaffolds to biological targets and can be applied to model the behavior of this compound in various chemical environments. benthamdirect.comimist.ma
Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for predicting a wide range of molecular properties, including reactivity, spectroscopic characteristics, and thermodynamic stability. DFT studies can be employed to elucidate the electronic properties of this compound and predict its reactivity in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its activity. While often used in drug discovery, QSAR can also be applied to predict various chemical and physical properties. For a series of phenylpiperazine analogs, QSAR can be used to model and predict properties relevant to non-biological applications. researchgate.net
Unexplored Chemical Transformations and Derivatizations
The functional groups present in this compound—a primary alcohol, a tertiary amine within a piperazine (B1678402) ring, and an aromatic phenyl group—offer numerous possibilities for chemical modification.
Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, leading to a new class of derivatives with potentially different chemical properties and applications.
Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers. Esterification with various carboxylic acids or their derivatives would yield a library of ester compounds. Similarly, etherification, for instance, through a Williamson ether synthesis, could introduce a range of alkyl or aryl groups.
Reactions at the Piperazine Nitrogen: The nucleophilic nitrogen of the piperazine ring can participate in various reactions, such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, to introduce functional groups onto the aromatic core.
Methodological Innovations in Characterization and Analysis
The unambiguous characterization of this compound and its derivatives is crucial for quality control and research purposes. Advanced analytical techniques offer enhanced sensitivity, resolution, and structural elucidation capabilities.
Advanced NMR Spectroscopy: Modern Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods (COSY, HSQC, HMBC) and solid-state NMR, can provide detailed structural information and insights into the conformational dynamics of phenylpiperazine derivatives.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which are invaluable for formula determination and the identification of unknown impurities or degradation products. Tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns and confirm molecular structures. researchgate.net
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be particularly useful for the analysis of chiral compounds and charged species. Chiral CE methods can be developed for the enantiomeric separation of chiral derivatives of this compound. nih.gov
Potential for Novel Chemical Applications (non-biological)
While much of the research on phenylpiperazine derivatives has been in the context of medicinal chemistry, their unique chemical structures suggest potential for a range of non-biological applications.
Materials Science: Phenylpiperazine derivatives have been incorporated into polymers to modify their optical and structural properties. nih.govacs.org The propanol (B110389) functionality of this compound could be used to create monomers for polymerization, leading to new materials with tailored properties.
Corrosion Inhibitors: The presence of nitrogen and oxygen atoms, along with the aromatic ring, makes phenylpiperazine derivatives potential candidates for corrosion inhibitors. These compounds can adsorb onto metal surfaces and protect them from corrosive environments. Several studies have demonstrated the efficacy of piperazine derivatives as corrosion inhibitors for various metals. imist.maijcrcps.com
Ligands in Catalysis: The nitrogen atoms in the piperazine ring can act as ligands for metal ions. This suggests that this compound and its derivatives could be used to synthesize novel metal complexes with potential applications in catalysis.
Q & A
Q. What are the established synthetic routes for 3-(4-Phenylpiperazin-1-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-phenylpiperazine with a propane derivative bearing a leaving group (e.g., epoxide or halide). For example:
- Epoxide Ring-Opening: Reacting 4-phenylpiperazine with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours, followed by reduction of the intermediate epoxide to the alcohol .
- Alkylation: Using 3-bromo-1-propanol with 4-phenylpiperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux, with a base like triethylamine to scavenge HBr .
Key Considerations:
- Yield Optimization: Higher temperatures (70–90°C) improve reaction rates but may increase side products.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is used to isolate the product.
- Purity Validation: Monitor by TLC (Rf ~0.3 in CH₂Cl₂/MeOH) and confirm via NMR .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Epoxide Ring-Opening | Epichlorohydrin, K₂CO₃, DMF | 65–75 | ≥95% | |
| Alkylation | 3-Bromo-1-propanol, Et₃N, MeCN | 50–60 | 90–92% |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Key peaks include:
- 1H NMR (CDCl₃): δ 1.60–1.80 (m, 2H, CH₂), 2.40–2.70 (m, 8H, piperazine), 3.60–3.80 (m, 2H, CH₂OH), 6.80–7.40 (m, 5H, aromatic) .
- 13C NMR: δ 50–55 (piperazine carbons), 60–65 (CH₂OH), 115–140 (aromatic carbons) .
- Mass Spectrometry (MS): ESI-MS typically shows [M+H]+ at m/z 247.3 .
- IR Spectroscopy: O–H stretch (~3350 cm⁻¹), C–N stretches (~1250 cm⁻¹) .
Validation Tips:
- Compare spectral data with literature or analogs (e.g., triazole derivatives in ).
- Use deuterated solvents to avoid interference in NMR.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and acids .
- Waste Disposal: Neutralize with dilute HCl before incineration or disposal via certified chemical waste services .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be resolved?
Methodological Answer: Contradictions in biological data (e.g., antifungal activity ) may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI M38 for antifungal testing).
- Structural Analogues: Compare activity across derivatives (e.g., triazole vs. non-triazole variants) to identify pharmacophore requirements .
- Dose-Response Analysis: Perform IC50/EC50 studies to rule out false positives from cytotoxicity.
Case Study:
In , 1-(1,2,4-triazol-1-yl) derivatives showed higher antifungal activity than non-triazole analogs, suggesting the triazole moiety is critical.
Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
- Solvent Effects: Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve sustainability .
- Flow Chemistry: Implement continuous flow systems to reduce side reactions and improve scalability .
Q. Table 2: Optimization Parameters
Q. What computational strategies are used to study structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 in ).
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS).
Validation:
Cross-validate computational predictions with experimental IC50 data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
